BGT226 is a novel, orally bioavailable small-molecule inhibitor developed by Novartis. It functions as a dual inhibitor of Phosphoinositide 3-Kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. [, , , , , , , , ] These pathways are frequently dysregulated in various cancers and play a significant role in tumorigenesis, making BGT226 a valuable tool for studying cancer cell biology and developing new anticancer treatments. [, , , , , , , , , , , , , , , , , , , , ] BGT226's dual inhibitory action makes it particularly interesting as it can potentially overcome resistance mechanisms associated with selective inhibitors targeting only PI3K or mTOR. [, , , ]
Clinical Trials: Continued clinical trials are necessary to validate BGT226's efficacy and safety in human patients. []
Combination Therapies: Exploring the efficacy of BGT226 in combination with other therapeutic agents, such as chemotherapy, targeted therapies, and immunotherapy, could further enhance its anti-cancer activity. [, , , ]
The synthesis of BGT226 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:
Specific parameters such as reaction temperatures, solvent systems, and reaction times are optimized during each step to maximize yield and minimize by-products. While detailed synthetic routes can vary, they generally adhere to principles of green chemistry to reduce environmental impact .
BGT226 features a complex molecular structure characterized by its imidazoquinoline core, which is crucial for its interaction with target proteins in the PI3K/mTOR pathway. The molecular formula is C₂₁H₂₁N₅O, with a molecular weight of approximately 365.43 g/mol.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how BGT226 interacts with its molecular targets .
BGT226 participates in several key chemical reactions within biological systems:
These reactions highlight BGT226's multifaceted role in regulating cellular processes critical for tumor growth and survival.
The mechanism of action for BGT226 primarily revolves around its ability to inhibit the PI3K/Akt/mTOR signaling pathway:
This comprehensive inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells exposed to BGT226.
Physical properties can be characterized using techniques such as high-performance liquid chromatography for purity assessment, differential scanning calorimetry for thermal properties, and mass spectrometry for molecular weight confirmation .
BGT226 has promising applications in cancer therapy due to its potent inhibitory effects on critical signaling pathways:
BGT226 (NVP-BGT226) is an imidazoquinoline derivative that functions as an ATP-competitive inhibitor, simultaneously targeting the catalytic sites of class I PI3K isoforms and mTOR kinase. Structurally, it features a morpholino-triazine scaffold that enables hydrogen bonding with key residues in the ATP-binding cleft of PI3Kα. Specifically, BGT226 forms critical interactions with Val851 and Asp933 in the hinge region of PI3Kα’s kinase domain, while its hydrophobic moiety occupies a selectivity pocket near the catalytic site [2] [10]. This binding mode disrupts ATP coordination, thereby inhibiting lipid kinase activity.
BGT226 exhibits distinct isoform selectivity, with preferential inhibition of PI3Kα (IC₅₀ < 10 nM) over other class I isoforms (β, δ, γ), as demonstrated in enzymatic assays. Its ability to bind both wild-type and mutated PIK3CA (e.g., H1047R) variants is particularly relevant in oncology, as these mutations are prevalent in breast, colorectal, and hepatocellular carcinomas [1] [10]. The compound’s planar aromatic system facilitates π-stacking interactions with Tyr836 in PI3Kα, contributing to its high-affinity binding [2].
Table 1: Isoform Selectivity Profile of BGT226
Target | IC₅₀ (nM) | Biological Relevance |
---|---|---|
PI3Kα (WT) | 4-9 | Primary oncogenic isoform in solid tumors |
PI3Kα (H1047R) | 5-11 | Common activating mutation in PIK3CA |
PI3Kβ | 66-120 | Role in PTEN-deficient tumors |
PI3Kδ | 50-110 | Primarily hematopoietic expression |
mTOR | 7-15 | Key regulator of protein synthesis and growth |
Unlike rapalogs that selectively inhibit mTORC1, BGT226 concurrently targets both mTORC1 and mTORC2 complexes by binding to the mTOR kinase domain’s catalytic pocket. This dual inhibition prevents phosphorylation of mTORC1 substrates (4EBP1 and S6K1) and mTORC2-mediated Akt phosphorylation at Ser473 [5] [9]. Consequently, BGT226 abrogates the compensatory feedback loop wherein mTORC1 inhibition typically activates PI3K/Akt via IRS-1 upregulation. In hepatocellular carcinoma (HCC) models, BGT226 treatment reduced p-S6 (mTORC1 readout) and p-Akt-Ser473 (mTORC2 readout) at nanomolar concentrations (<10 nM), confirming comprehensive pathway blockade [1] [3].
This dual mechanism is critical for overcoming resistance observed with single-pathway inhibitors. By preventing mTORC2-mediated Akt activation, BGT226 mitigates a key escape mechanism that limits the efficacy of PI3K-selective or mTORC1-selective agents [5] [7].
BGT226 profoundly suppresses Akt activation by inhibiting both PI3K-dependent Thr308 phosphorylation (via PDK1) and mTORC2-dependent Ser473 phosphorylation. In HCC cell lines (Mahlavu, SNU475), BGT226 treatment reduced p-Akt levels by >80% within 24 hours at 10 nM concentrations, leading to downstream effects on cell survival and proliferation [1] [3]. Concomitantly, it inactivates ribosomal S6 kinase (S6K1), a mTORC1 effector regulating protein synthesis. Phospho-S6 (S240/244) suppression was observed at IC₅₀ values <10 nM, inducing G0/G1 cell cycle arrest in HCC models [1] [5].
Mechanistically, this dual suppression triggers apoptosis via caspase-9/7 activation and PARP cleavage, while simultaneously inducing autophagy through LC3-I to LC3-II conversion and p62/SQSTM1 degradation. Combining BGT226 with autophagy inhibitors (e.g., chloroquine) enhances cytotoxicity, suggesting autophagy acts as a temporary survival mechanism [1] [3].
BGT226 disrupts hypoxia-induced angiogenesis by targeting HIF-1α/VEGF signaling. Under hypoxic conditions, BGT226 suppressed HIF-1α stabilization and VEGF secretion at concentrations equivalent to those effective in normoxia (IC₅₀ ~0.55–1.35 μM) in HCC models [1] [6]. This occurs via two interdependent mechanisms:
Table 2: BGT226 Effects on Angiogenic Mediators in Hepatocellular Carcinoma Models
Target | Reduction (%) | Experimental Conditions | Functional Consequence |
---|---|---|---|
HIF-1α | 70-85 | Hypoxia (1% O₂), 24h treatment | Impaired hypoxia adaptation |
VEGF secretion | 65-80 | Hypoxia (1% O₂), 48h treatment | Disrupted endothelial cell migration |
VEGFR2 phosphorylation | 60-75 | Normoxia, 48h treatment | Reduced angiogenic signaling |
This anti-angiogenic activity is particularly relevant in tumor microenvironments where hypoxia drives chemoresistance. By simultaneously targeting HIF-1α/VEGF and core proliferation pathways, BGT226 addresses both tumor cell autonomy and microenvironmental support mechanisms [3] [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7